molecular formula C18H15N3O4 B10997735 methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B10997735
M. Wt: 337.3 g/mol
InChI Key: KQFBNVNBKSABJS-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, an acetyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acetylation: The quinazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated quinazolinone is reacted with 4-aminobenzoic acid or its derivatives to form the desired amide linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its ability to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable in the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The acetyl and benzoate groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
  • Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
  • Methyl 4-{[(7-chloro-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

Uniqueness

Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzoate ester and the specific positioning of the acetyl group contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H15N3O4/c1-25-18(24)12-6-8-13(9-7-12)20-16(22)10-21-11-19-15-5-3-2-4-14(15)17(21)23/h2-9,11H,10H2,1H3,(H,20,22)

InChI Key

KQFBNVNBKSABJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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